molecular formula C10H12N4O2S B2734141 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine CAS No. 339022-18-3

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine

Cat. No. B2734141
CAS RN: 339022-18-3
M. Wt: 252.29
InChI Key: LNIIWJLKSAWSTA-UHFFFAOYSA-N
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Description

“1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is a compound with the molecular formula C15H15N5O2S . It has a molecular weight of 329.38 .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes “1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine”, is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is complex, with a nitro group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further attached to a piperidine ring .


Physical And Chemical Properties Analysis

“1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is a solid compound . It has a molecular weight of 329.38 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine: has been investigated for its antitumor and cytotoxic effects. Researchers synthesized derivatives and evaluated their activity against human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-nitro-6-piperidin-1-ylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-14(16)9-8(12-4-2-1-3-5-12)11-10-13(9)6-7-17-10/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIWJLKSAWSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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